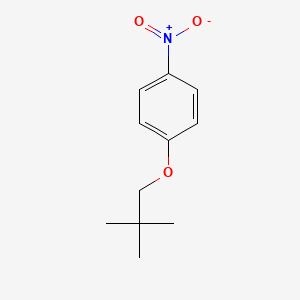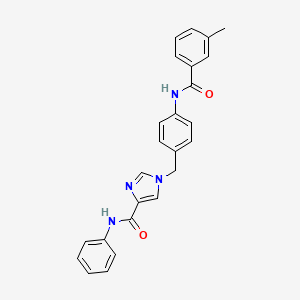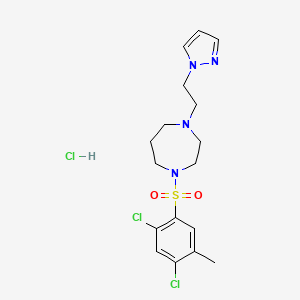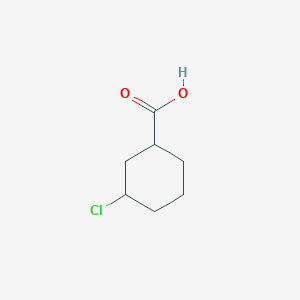
2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring that possesses two carbon atoms, two nitrogen atoms, and one oxygen atom . This type of ring system is also known as azoximes, oxybiazole, biozole, diazoxole, furadiazole, and furoxans .
Aplicaciones Científicas De Investigación
Antibacterial and Antienzymatic Potential
Research has shown that derivatives of 1,3,4-oxadiazole and acetamide exhibit significant antibacterial activity against a range of gram-positive and gram-negative bacterial strains. For instance, a study by Nafeesa et al. (2017) synthesized a series of these derivatives and evaluated them for their antibacterial and anti-enzymatic potential, revealing that certain compounds, such as 6i, demonstrated good inhibitory activity against gram-negative bacteria. These findings highlight the potential utility of these compounds in developing new antibacterial agents (Nafeesa et al., 2017).
Anticonvulsant Activity
Further research into indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide has uncovered significant anticonvulsant activity. A study by Nath et al. (2021) designed and synthesized such derivatives, evaluating them for anticonvulsant activities using various models. The results indicated that specific compounds exhibited promising anticonvulsant properties, offering insights into the development of new therapeutic agents for epilepsy and related disorders (Nath et al., 2021).
Antimicrobial and Cytotoxicity Assessment
Derivatives have also been synthesized for their antimicrobial activity against different microorganisms, as well as for evaluating their cytotoxic behavior. Mistry et al. (2009) conducted a study that synthesized novel thiazolidinone and acetidinone derivatives, revealing their antimicrobial effectiveness and providing valuable information about the synthesized molecules' cytotoxicity (Mistry et al., 2009).
Enzyme Inhibition for Therapeutic Applications
Additionally, the enzyme inhibition capabilities of these compounds have been explored, particularly against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating conditions such as Alzheimer's disease. Rehman et al. (2013) synthesized a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides, which were found to be relatively more active against AChE (Rehman et al., 2013).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3/c17-11-6-7-13(12(18)8-11)23-9-14(22)19-16-21-20-15(24-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHGGWWYOGZJTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B2362214.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2362217.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine](/img/structure/B2362220.png)
![1,7-dimethyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2362221.png)

![N-[1-(3,4,5,6-tetrachloropyridine-2-carbonyl)-1,2-dihydropyridin-2-ylidene]propan-2-amine](/img/structure/B2362225.png)





![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2362234.png)